molecular formula C21H18F2N6 B12455889 1-(4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-(4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12455889
M. Wt: 392.4 g/mol
InChI Key: DEFHFIZMENVGPH-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine atoms in the structure often enhances the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl groups: This step may involve nucleophilic aromatic substitution reactions using fluorinated benzene derivatives.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Optimization of temperature and pressure: To ensure efficient conversion of reactants to products.

    Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate their function.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-4-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine
  • 1-(2-bromophenyl)-4-[1-(4-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine

Uniqueness

The presence of fluorine atoms in 1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine may confer unique properties such as:

  • Increased stability : Fluorine atoms can enhance the thermal and chemical stability of the compound.
  • Enhanced bioavailability : Fluorine can improve the compound’s ability to be absorbed and utilized in biological systems.

Properties

Molecular Formula

C21H18F2N6

Molecular Weight

392.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C21H18F2N6/c22-15-5-7-16(8-6-15)29-21-17(13-26-29)20(24-14-25-21)28-11-9-27(10-12-28)19-4-2-1-3-18(19)23/h1-8,13-14H,9-12H2

InChI Key

DEFHFIZMENVGPH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

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